molecular formula C9H13N3O2 B2953360 Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate CAS No. 951627-01-3

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate

Cat. No. B2953360
CAS RN: 951627-01-3
M. Wt: 195.222
InChI Key: SUXINFAJYGBEMN-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of imidazopyrazine, a class of compounds known for their wide range of biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.

Scientific Research Applications

Synthesis and Fluorescent Properties

  • A study explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones starting from a related compound. One of the synthesized compounds was identified as a novel fluorescent molecule, suggesting applications in developing new fluorescent probes or materials (Wu et al., 2006).

Heterocyclic Compound Synthesis

  • Research on the conversion of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives indicates a route to synthesize complex molecules that could have applications in materials science, pharmaceuticals, and agricultural chemistry (Harb et al., 1989).

properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXINFAJYGBEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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